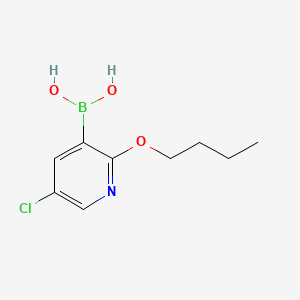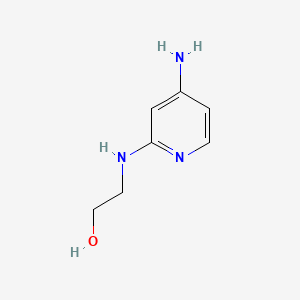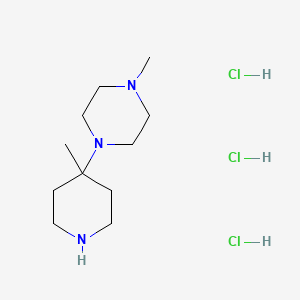
Trihidrocloruro de 1-metil-4-(4-metilpiperidin-4-il)piperazina
Descripción general
Descripción
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent and building block in synthetic chemistry.
Biology: Employed in the study of biological pathways and enzyme interactions.
Industry: Utilized as a catalyst in various industrial chemical reactions.
Mecanismo De Acción
Target of Action
It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a key regulator of cell cycle progression.
Mode of Action
As a reagent in the synthesis of Wee1 inhibitors , it may contribute to the inhibition of Wee1 kinase, thereby promoting cell cycle progression
Biochemical Pathways
Given its use in the synthesis of wee1 inhibitors , it may indirectly influence the cell cycle regulation pathway by inhibiting Wee1 kinase. This could lead to accelerated cell cycle progression and potential downstream effects on cell proliferation and growth.
Result of Action
Its use in the synthesis of wee1 inhibitors suggests that it may contribute to the inhibition of wee1 kinase, potentially leading to accelerated cell cycle progression .
Análisis Bioquímico
Biochemical Properties
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the preparation of Wee1 inhibitors, which are antitumor agents . The compound’s interaction with Wee1 kinase, an enzyme involved in cell cycle regulation, highlights its importance in biochemical research. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting Wee1 kinase can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells
Molecular Mechanism
At the molecular level, 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of Wee1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1), a crucial step in cell cycle progression. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting Wee1 kinase . At higher doses, toxic or adverse effects may occur, including potential damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of Wee1 kinase affects the cell cycle and metabolic processes associated with cell proliferation
Transport and Distribution
The transport and distribution of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone in the presence of sodium triacetoxyborohydride and acetic acid. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
In industrial settings, the production of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized to obtain the trihydrochloride salt form, which is more stable and easier to handle.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-Ethyl-4-(piperidin-4-yl)piperazine
- 1-(Piperidin-4-yl)piperazine trihydrochloride
Uniqueness
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher stability in its trihydrochloride salt form and exhibits unique reactivity patterns in chemical reactions .
Propiedades
IUPAC Name |
1-methyl-4-(4-methylpiperidin-4-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14;;;/h12H,3-10H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXXPXBSIHHBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674278 | |
| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-44-4 | |
| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


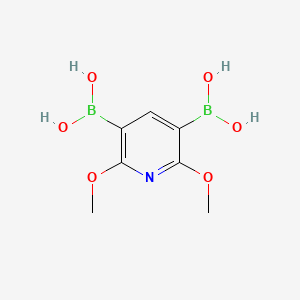

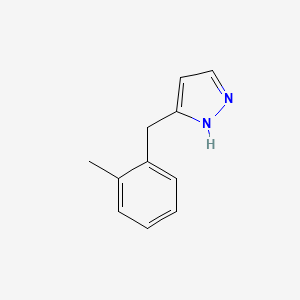
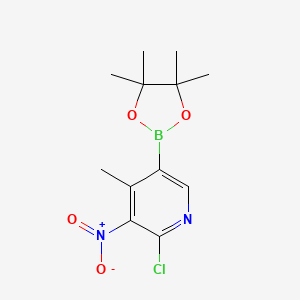
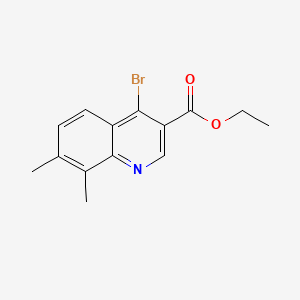

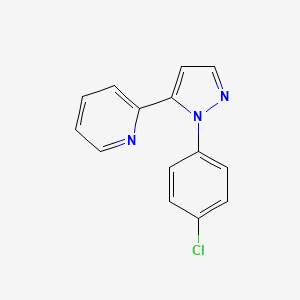

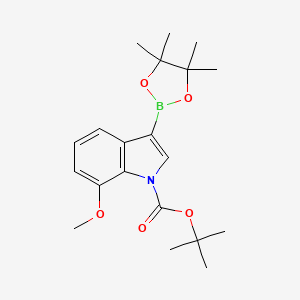
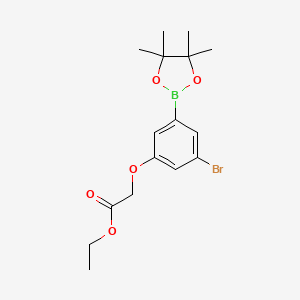
![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)

